An In-depth Technical Guide to [Bis(trifluoroacetoxy)iodo]pentafluorobenzene
An In-depth Technical Guide to [Bis(trifluoroacetoxy)iodo]pentafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a hypervalent iodine(III) reagent that has emerged as a powerful and versatile tool in modern organic synthesis. Characterized by the presence of a highly electron-withdrawing pentafluorophenyl group and two trifluoroacetoxy ligands, this compound exhibits exceptional reactivity as an oxidizing agent and a source of electrophilic iodine. Its unique properties make it particularly valuable in the synthesis of complex fluorinated molecules, which are of significant interest in pharmaceutical and materials science research. This guide provides a comprehensive overview of the properties, synthesis, and applications of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene, with a focus on experimental protocols and mechanistic insights relevant to researchers in drug development and chemical synthesis.
Properties of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene
The physical, chemical, and safety properties of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 14353-88-9 | [1] |
| Molecular Formula | C₁₀F₁₁IO₄ | [1] |
| Molecular Weight | 519.99 g/mol | [1] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 117-122 °C | |
| Solubility | Soluble in methanol. | |
| Synonyms | Pentafluoro[bis(trifluoroacetoxy)iodo]benzene, FPIFA |
Spectroscopic Data
| Technique | Data | References |
| ¹³C NMR | Spectra available. | [2] |
| ¹⁹F NMR | Data available and crucial for characterization due to the high fluorine content. | [3][4] |
| IR Spectroscopy | Spectra available. | [2] |
| Mass Spectrometry | Spectra available. | [2] |
Safety and Handling
| Hazard | Description | References |
| GHS Pictograms | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | |
| Storage | Store in a cool, dry, well-ventilated area away from light and moisture. Keep under an inert atmosphere (e.g., Argon). | [1] |
| Incompatibilities | Strong bases, oxidizing agents, reducing agents, combustible materials, and organic substances. | |
| Sensitivity | Light and air sensitive. |
Synthesis of [Bis(trifluoroacetoxy)iodo]arenes
A general and convenient method for the synthesis of [Bis(trifluoroacetoxy)iodo]arenes involves the oxidation of the corresponding iodoarene.
General Experimental Protocol
A solution of the iodoarene in a mixture of trifluoroacetic anhydride and dichloromethane is cooled to 0-2 °C. Sodium percarbonate is then added portionwise, and the reaction mixture is stirred for several hours. After filtration to remove the sodium trifluoroacetate byproduct, the solvent is evaporated under reduced pressure. The resulting solid can be triturated with hexane and filtered to yield the desired [Bis(trifluoroacetoxy)iodo]arene.[5]
Reactivity and Applications
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a highly reactive reagent used in a variety of organic transformations. Its reactivity stems from the electrophilic nature of the iodine(III) center, which is enhanced by the electron-withdrawing pentafluorophenyl and trifluoroacetoxy groups.
Key Applications
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Oxidation Reactions: It is a potent oxidizing agent for a wide range of functional groups.
-
Fluorination and Trifluoromethylation: It serves as a reagent in fluorination and, more specifically, in trifluoromethylation reactions, which are crucial in the synthesis of many pharmaceuticals.
-
Ring Contraction Reactions: It has been successfully employed in the direct ring-contraction of lactams to form pyrrolidines.[6]
-
Formation of Complex Fluorinated Compounds: Its primary application lies in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.
Quantitative Reactivity Data
The following table summarizes the yield of selected reactions using [Bis(trifluoroacetoxy)iodo]pentafluorobenzene.
| Reaction Type | Substrate | Product | Yield (%) | References |
| Visible-Light Photoredox Trifluoromethylation | 2,6-dibromopyridine | 2,6-dibromo-3-(trifluoromethyl)pyridine | 32 | |
| Direct Ring Contraction of Lactam | α,α-disubstituted lactam | Carbamate product | up to 72 | [6] |
Experimental Protocols
Visible-Light Photoredox Trifluoromethylation
This protocol describes a decarboxylative trifluoromethylation reaction using [Bis(trifluoroacetoxy)iodo]pentafluorobenzene as the trifluoromethyl source under photoredox conditions.
Materials:
-
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene
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Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) (photocatalyst)
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2,6-dibromopyridine (substrate)
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Acetonitrile (solvent)
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Schlenk flask
-
Blue LED light source
Procedure:
-
To a Schlenk flask, add the photocatalyst (0.01 mmol), [Bis(trifluoroacetoxy)iodo]pentafluorobenzene (1.25 mmol), and the substrate (0.5 mmol).
-
Add acetonitrile (7.5 mL) to the flask.
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Degas the reaction mixture using the freeze-pump-thaw method (repeat twice).
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Irradiate the mixture with a blue LED light source while stirring at 35 °C for 12 hours.
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Upon completion, dilute the reaction with water (8.0 mL).
-
Extract the aqueous phase with diethyl ether (3 x 8.0 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the residue by silica gel column chromatography (hexane) to obtain the trifluoromethylated product.
Signaling Pathways and Reaction Mechanisms
Proposed Mechanism for the Direct Ring Contraction of Lactams
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene can facilitate the ring contraction of α,α-disubstituted lactams to form pyrrolidines. The proposed mechanism involves the formation of a more electrophilic iodonium ion intermediate.
The following diagram illustrates a plausible reaction pathway for the ring contraction of a lactam mediated by an electrophilic λ³-iodane, such as [Bis(trifluoroacetoxy)iodo]pentafluorobenzene, in the presence of an acid.[6]
This proposed mechanism highlights the role of the hypervalent iodine reagent in activating the lactam for the subsequent rearrangement. The highly electrophilic nature of the iodine center, amplified by the pentafluorophenyl group, is key to the success of this transformation.
Conclusion
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a highly effective and versatile reagent with significant applications in organic synthesis, particularly for the preparation of fluorinated compounds. Its strong oxidizing power and ability to act as an electrophilic iodine source make it an invaluable tool for researchers in drug discovery and materials science. Understanding its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective use in the laboratory. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the adoption of this powerful reagent in innovative synthetic strategies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. [BIS(TRIFLUOROACETOXY)IODO]PENTAFLUOROBENZENE(14353-88-9) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
